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Tricos-13-enoic acid - 675839-95-9

Tricos-13-enoic acid

Catalog Number: EVT-12649524
CAS Number: 675839-95-9
Molecular Formula: C23H44O2
Molecular Weight: 352.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tricos-13-enoic acid, also known as tricosenoic acid, is a long-chain fatty acid characterized by the presence of a double bond at the thirteenth carbon from the carboxylic end. This compound is part of a broader category of unsaturated fatty acids and is notable for its potential applications in various scientific fields, including biochemistry and material science.

Source

Tricos-13-enoic acid can be derived from natural sources such as plant oils and animal fats. It is often found in certain species of plants and microorganisms, where it plays roles in cellular functions and metabolic processes. The fatty acid is synthesized through various biosynthetic pathways involving enzymes that facilitate the elongation and desaturation of fatty acids.

Classification

Tricos-13-enoic acid is classified as a monounsaturated fatty acid due to its single double bond. It falls under the category of non-essential fatty acids, meaning that it can be synthesized by the body from other fatty acids.

Synthesis Analysis

Methods

Tricos-13-enoic acid can be synthesized through several methods, including:

  1. Chemical Synthesis: Utilizing reactions such as the malonic ester synthesis, where a diester of malonic acid undergoes deprotonation followed by alkylation with an appropriate alkyl halide. This method allows for the construction of long-chain fatty acids through controlled reactions that extend the carbon chain length .
  2. Biosynthesis: In biological systems, tricos-13-enoic acid is synthesized via fatty acid synthases, which catalyze the reactions involving acetyl-CoA and malonyl-CoA as building blocks. The process involves multiple cycles of condensation, reduction, dehydration, and another reduction to form the desired unsaturated fatty acid .
  3. Microbial Fermentation: Certain microorganisms can produce tricos-13-enoic acid through fermentation processes, utilizing substrates such as glucose or other carbohydrates to yield fatty acids.

Technical Details

The synthesis typically requires precise control over reaction conditions such as temperature, pH, and reaction time to maximize yield and purity. Analytical techniques like gas chromatography-mass spectrometry are often employed to monitor the synthesis process and analyze the final product.

Molecular Structure Analysis

Structure

Tricos-13-enoic acid has a molecular formula of C23H44O2C_{23}H_{44}O_2. Its structure features a long hydrocarbon chain with a double bond located between the thirteenth and fourteenth carbons:

Structure CH3 CH2)11CH=CH CH2)8COOH\text{Structure }\text{CH}_3-\text{ CH}_2)_{11}-\text{CH}=\text{CH}-\text{ CH}_2)_{8}-\text{COOH}

Data

The compound's molecular weight is approximately 354.6 g/mol. The presence of the double bond contributes to its physical properties, influencing melting point and solubility characteristics.

Chemical Reactions Analysis

Reactions

Tricos-13-enoic acid can participate in various chemical reactions typical for unsaturated fatty acids:

  1. Hydrogenation: The addition of hydrogen across the double bond can convert it into a saturated fatty acid.
  2. Oxidation: The double bond can undergo oxidation reactions to form hydroxy or keto derivatives.
  3. Esterification: Tricos-13-enoic acid can react with alcohols to form esters, which are important in biodiesel production and other applications.

Technical Details

These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently. For example, hydrogenation typically uses palladium or nickel catalysts under high pressure.

Mechanism of Action

Process

The mechanism by which tricos-13-enoic acid exerts its biological effects involves its incorporation into cellular membranes, influencing membrane fluidity and function. It may also act as a signaling molecule in various metabolic pathways.

Data

Research indicates that unsaturated fatty acids like tricos-13-enoic acid can modulate inflammatory responses and play roles in cell signaling pathways related to lipid metabolism .

Physical and Chemical Properties Analysis

Physical Properties

Tricos-13-enoic acid is typically a colorless to pale yellow liquid at room temperature with a characteristic fatty odor. Its melting point is around 10 °C, while its boiling point is significantly higher due to its long carbon chain.

Chemical Properties

The compound exhibits typical properties of unsaturated fatty acids:

  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water.
  • Reactivity: The double bond makes it susceptible to oxidation and polymerization reactions.

Relevant data includes:

  • Density: Approximately 0.85 g/cm³
  • Viscosity: Varies depending on concentration and temperature.
Applications

Scientific Uses

Tricos-13-enoic acid has several applications in scientific research:

  1. Biochemical Studies: Used as a substrate for studying lipid metabolism and enzyme activity.
  2. Material Science: Investigated for its potential use in creating biodegradable polymers.
  3. Nutritional Research: Explored for its role in human health, particularly concerning cardiovascular health due to its unsaturated nature.
Biosynthetic Pathways and Metabolic Engineering

Elongase and Desaturase Enzyme Specificity in Very-Long-Chain Fatty Acid Production

The biosynthesis of tricos-13-enoic acid (23:1Δ13), an omega-9 monounsaturated very-long-chain fatty acid (VLCFA), requires precise sequential action of elongase (ELOVL) and desaturase enzymes. ELOVL enzymes catalyze the initial carbon chain extension using saturated or monounsaturated acyl-CoA substrates, adding two-carbon units via a four-step reaction (condensation, reduction, dehydration, and second reduction). Genetic studies reveal that ELOVL specificity determines substrate chain length acceptance: ELOVL1, ELOVL3, ELOVL6, and ELOVL7 exhibit preferential activity toward C18-C22 acyl-CoAs, providing precursors for subsequent desaturation [1] [7]. Following elongation, front-end desaturases (e.g., Δ13-desaturases) introduce cis-double bonds at specific positions. These desaturases contain characteristic histidine-rich motifs (HXXXH, HXXHH) within their catalytic domains that coordinate di-iron centers essential for oxygen-dependent desaturation [2] [7]. Crucially, the spatial arrangement of the fatty acid within the desaturase's active site pocket dictates regioselectivity. Biochemical evidence indicates Δ13-desaturases recognize the carboxyl end of the substrate, positioning C13-C14 bonds adjacent to the catalytic di-iron center for hydrogen abstraction and double bond formation [7] [10].

Table 1: Key Elongase and Desaturase Enzymes in VLCFA Biosynthesis

Enzyme ClassRepresentative IsoformsSubstrate PreferenceProduct GeneratedCatalytic Mechanism
Elongase (ELOVL)ELOVL1, ELOVL3, ELOVL6, ELOVL7C18:0-CoA, C18:1Δ9-CoA, C20:1Δ11-CoAC20:0, C20:1Δ11, C22:1Δ13, C24:1Δ15Condensation, reduction, dehydration, reduction
Front-end DesaturaseΔ6, Δ5, Δ4, Δ13C18:0-ACP, C22:1Δ11-CoA, C24:1Δ15-CoAC18:1Δ9, C22:1Δ13, C24:1Δ17O₂-dependent dehydrogenation via di-iron center
Omega Desaturaseω3, ω6Existing unsaturated FA (e.g., LA, ALA)SDA, GLA, EPAMethyl-end specific desaturation

Genetic polymorphisms within the FADS gene cluster (encoding Δ5 and Δ6 desaturases) and ELOVL loci significantly impact the efficiency of VLCFA biosynthesis. Minor allele carriers of specific ELOVL2 SNPs exhibit reduced C22:6n-3 levels, demonstrating how genetic variation can limit the flux toward downstream VLCFAs like tricosanoic acid precursors [1] [6]. Furthermore, substrate competition between the omega-3 and omega-6 pathways occurs because desaturases and elongases act on both series, though often with differing efficiencies, influencing the ultimate availability of saturated and monounsaturated VLCFA precursors [1] [7].

Δ13-Desaturase Mechanisms and Substrate Selectivity in Plants

Δ13-desaturases belong to the membrane-bound "front-end" desaturase family, distinct from soluble acyl-ACP desaturases involved in plastidial C18:0 desaturation. Their catalytic mechanism relies on a conserved di-iron active site coordinated within a four-helix bundle structure. Molecular oxygen serves as the terminal electron acceptor, with electrons supplied via cytochrome b₅/b₅ reductase systems, resulting in double bond formation and two water molecules [2] [7]. Key histidine residues (within HXXXH and HXXHH/QXXHH motifs) chelate the iron atoms and participate in the radical chemistry necessary for abstracting hydrogen atoms from the fatty acyl chain at the Δ13 position [2] [10]. Substrate selectivity is governed by multiple factors:

  • Chain Length Specificity: Δ13-desaturases typically require substrates ≥C20. Studies on plant enzymes, like those from Coriandrum sativum (Δ4-16:0-ACP desaturase homologs), demonstrate active site cavities accommodating longer chains, positioning C13 optimally for catalysis [2].
  • Acyl Carrier Type: Plant Δ13-desaturases primarily utilize phospholipid-linked substrates (e.g., phosphatidylcholine, PC), unlike some microbial Δ6-desaturases that act on acyl-CoAs. This necessitates acyl editing via enzymes like LPCAT to shuttle intermediates between CoA and PC pools [4] [9].
  • Conformational Dynamics: The F/G loop and adjacent helices form a substrate-binding "lid." Mutations in these regions can alter regioselectivity. For instance, engineering studies on Δ6-desaturases show that minor sequence changes can shift activity toward Δ5 or Δ8 positions, highlighting the plasticity influencing Δ13 specificity [2] [7].
  • Regioselectivity Determinants: While termed Δ13-desaturases, regioselectivity is often relative to the carboxyl group. Some bifunctional desaturases, like FADS2, exhibit Δ6/Δ8/Δ4 activity, but specialized Δ13 enzymes maintain high positional fidelity through steric constraints within the substrate channel [1] [7].

Table 2: Factors Influencing Δ13-Desaturase Substrate Selectivity in Plants

FactorStructural BasisFunctional ConsequenceExample Organisms/Enzymes
Chain Length Requirement (≥C20)Depth and hydrophobicity of substrate-binding pocketPositions C13-C14 bond near catalytic di-iron centerThunbergia alata Δ6-16:0-ACP, Coriandrum sativum Δ4-16:0-ACP
Phospholipid-Linked Substrate PreferenceMembrane-embedded active site; interaction with PC headgroupsRequires LPCAT-mediated acyl exchange for metabolic channelingPhaeodactylum tricornutum desaturases, Higher plant Δ13-desaturases
Conserved Histidine Motifs (HXXXH, HXXHH)Di-iron coordination and oxygen activationEnables hydrogen abstraction at specific carbon positionUniversal in membrane-bound front-end desaturases
F/G Loop ConformationForms "lid" over active site; stabilizes substrate bendDetermines accessibility of specific C-C bonds to catalytic coreEngineered FADS2 variants with altered regioselectivity

Heterologous Expression Systems for Recombinant Tricos-13-enoic Acid Biosynthesis

Producing tricos-13-enoic acid in non-native hosts requires heterologous expression of the relevant elongases and Δ13-desaturases. Escherichia coli is a widely used prokaryotic host due to its rapid growth and well-established genetics. However, expressing functional plant desaturases in E. coli presents challenges: 1) Membrane protein insolubility, 2) Lack of eukaryotic post-translational modifications, and 3) Incompatibility with phospholipid-linked substrate pools. Key strategies to overcome these include:

  • N-Terminal Modifications: Truncating or replacing the hydrophobic N-terminal membrane anchor sequence of desaturases with hydrophilic tags (e.g., 'AKKTSS') enhances solubility and expression. Co-expression with molecular chaperones (GroEL/GroES) further improves correct folding [3].
  • Vector and Strain Optimization: Using specialized E. coli strains (e.g., C41(DE3), C43(DE3)) designed for toxic membrane protein expression, coupled with low-copy number vectors with tightly regulated promoters (e.g., pBAD/ara), significantly boosts yields of active enzyme. Cultivation conditions (e.g., low temperature induction ~20°C, specific media) are critical [3].
  • Substrate Pool Engineering: Providing abundant precursor fatty acids (e.g., C22:0 or C22:1Δ11) and co-expressing plant acyltransferases or LPCAT enzymes facilitates substrate presentation. For instance, co-expression of Phaeodactylum tricornutum LPCAT with Δ5-desaturase increased EPA yield by enhancing acyl-CoA/PC substrate shuffling [4].

Eukaryotic hosts like Saccharomyces cerevisiae and Pichia pastoris offer advantages: endoplasmic reticulum machinery for membrane protein insertion, native cytochrome b₅/b₅ reductase systems, and phospholipid biosynthesis pathways. P. pastoris, in particular, achieves high-density fermentation and can produce recombinant membrane proteins like human sterol isomerase at exceptionally high yields (~1000 mg L⁻¹), demonstrating its potential for Δ13-desaturase production [8]. Successful pathway reconstitution requires coordinated expression of elongase(s) generating the C22:1Δ11 precursor and the Δ13-desaturase acting upon it, alongside auxiliary enzymes (e.g., LPCAT, specific acyl-CoA synthetases) to ensure metabolic flux toward tricos-13-enoic acid and its efficient incorporation into storage or membrane lipids.

Table 3: Heterologous Expression Systems for VLCFA Biosynthetic Enzymes

Host SystemAdvantagesChallenges for Δ13-Desaturase/PathwayReported Yields (Related Enzymes)Key Optimization Strategies
Escherichia coliRapid growth; high transformation efficiency; low costMembrane protein insolubility; lack of ER; incompatible lipid poolsVariable (CYP450s: 100-500 nmol/L; FADS2: lower)N-terminal truncation/modification ('LLLAVFL', 'AKKTSS'); Chaperone co-expression; Specialized strains (C41/43(DE3)); Low-temperature induction
Saccharomyces cerevisiaeEukaryotic secretory pathway; ER; endogenous b5/RedEndogenous fatty acid metabolism; lower yields than PichiaModerate (Microsomal desaturases)Strong inducible promoters (GAL1); ER engineering; Co-expression of b5/Red
Pichia pastorisVery high protein yields; high-density fermentation; glycosylationPotential hyperglycosylation; methanol induction complexityHigh (Human sterol isomerase: ~1000 mg/L) [8]Methanol feed control; Protease-deficient strains; Codon optimization
Plant-Based (e.g., Nicotiana benthamiana)Native lipid metabolism machinery; compartmentalizationTransient expression limitations; complex extractionEPA up to 1.4% total lipids [4]Agroinfiltration; Co-expression with LPCAT; Organelle targeting

Metabolic Flux Analysis of Omega-9 Monounsaturated Fatty Acid Pathways

Metabolic Flux Analysis (MFA) is crucial for quantifying carbon flow through pathways leading to tricos-13-enoic acid and identifying rate-limiting steps for engineering. In plants engineered for VLCFA production, substrate dichotomy is a major bottleneck: elongases (ELOVLs) primarily utilize acyl-CoA substrates, while most desaturases (e.g., Δ13) act on phospholipid-linked fatty acids (e.g., in phosphatidylcholine, PC). This compartmentalization necessitates constant acyl exchange via enzymes like LPCAT (acyl-CoA:lysophosphatidylcholine acyltransferase) [4] [9]. MFA using ¹³C-labeled precursors (e.g., [1-¹³C]acetate) and tracking label incorporation into intermediates reveals flux distribution. Studies in transgenic plants co-expressing Δ6-desaturases, elongases, and Δ5-desaturases show:

  • Significant Accumulation of Early Intermediates: Without adequate LPCAT activity, intermediates like stearidonic acid (SDA, 18:4Δ6,9,12,15) or eicosatetraenoic acid (ETA, 20:4Δ8,11,14,17) build up in the acyl-CoA pool, indicating inefficient transfer to PC for subsequent desaturation [4].
  • LPCAT Overexpression Enhances Flux: Co-expression of Phaeodactylum tricornutum LPCAT with the VLC-PUFA pathway in tobacco increased eicosapentaenoic acid (EPA, 20:5Δ5,8,11,14,17) production by 30-50% and reduced undesirable ω6-pathway intermediates. This demonstrates LPCAT's role in alleviating the substrate dichotomy bottleneck, directly applicable to optimizing omega-9 C23:1Δ13 synthesis by improving access of elongated acyl-CoA precursors (e.g., C22:1Δ11-CoA) to membrane-bound Δ13-desaturases [4].
  • Competition with Endogenous Metabolism: Flux toward tricos-13-enoic acid precursors competes with de novo C16/C18 fatty acid synthesis and β-oxidation. MFA identifies key nodes (e.g., malonyl-CoA provision for elongation, acetyl-CoA pools) where engineering can boost precursor supply. Overexpression of acetyl-CoA carboxylase (ACC) increases malonyl-CoA, enhancing elongation capacity [9].
  • Elongase Kinetics Limit Rate: Kinetic modeling often reveals the elongation step (catalyzed by ELOVLs) as slower than desaturation under physiological conditions. Co-expression of rate-limiting ELOVL isoforms with high affinity for C20-C22 monounsaturated substrates is critical for increasing flux to C22:1Δ11, the direct precursor for Δ13-desaturation to C23:1Δ13 [1] [9].

Table 4: Metabolic Flux Interventions in Engineered VLCFA Pathways

InterventionTarget Pathway Step/NodeEffect on Metabolite Pools (Example Findings)Impact on Target Product (e.g., C23:1Δ13 or EPA)
LPCAT Co-expressionAcyl exchange between acyl-CoA and PC pools↓ Accumulation of CoA-bound intermediates (e.g., C18:4-CoA, C20:4-CoA); ↑ PC-bound desaturase substrates↑↑ Final VLCFA (EPA increased by 30-50% in plants) [4]
ELOVL Isoform Selection/OverexpressionChain elongation (Condensation step)↓ C20/C22 precursors; ↑ C22/C24 products↑↑ Elongated product (e.g., C22:1Δ11 for Δ13-desaturation)
Acetyl-CoA Carboxylase (ACC) OverexpressionMalonyl-CoA production (Elongation precursor)↑ Malonyl-CoA pool; ↑ All elongation products↑ Overall VLCFA flux
Δ13-Desaturase Engineering (Activity/Specificity)Desaturation step↓ Substrate (e.g., C22:1Δ11); ↑ Product (C23:1Δ13)↑↑ Target MUFA (If substrate supply is sufficient)
Silencing β-Oxidation GenesCompeting catabolic pathway↑ Pool sizes of VLCFA precursors/intermediates↑ Net accumulation of elongated/desaturated products

Properties

CAS Number

675839-95-9

Product Name

Tricos-13-enoic acid

IUPAC Name

tricos-13-enoic acid

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

InChI

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h10-11H,2-9,12-22H2,1H3,(H,24,25)

InChI Key

BYQYZXKPHGFZCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCCCCCCCCCCC(=O)O

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